molecular formula C22H15ClF4N2O5S B2989152 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 451480-47-0

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No. B2989152
CAS RN: 451480-47-0
M. Wt: 530.87
InChI Key: IVBQWNHEZVOAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClF4N2O5S and its molecular weight is 530.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research on structurally related compounds has focused on innovative synthesis methods, including microwave-induced synthesis and conventional methods, to produce fluorobenzamides with potential antimicrobial properties. These studies emphasize the significance of fluorine atoms in enhancing bioactivity (Desai et al., 2013).

Antimicrobial and Anticancer Applications

  • Some compounds have been evaluated for their antimicrobial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific functional groups has been linked to increased antimicrobial activity (Kumar et al., 2014).
  • Additionally, certain fluorobenzamide derivatives have been studied for their potential anticancer properties, with research exploring their efficacy in inhibiting cancer cell growth and suggesting mechanisms of action that could lead to new therapeutic agents (Ravichandiran et al., 2019).

Novel Drug Development

  • The exploration of novel sulfonamide derivatives highlights the ongoing search for new drugs with improved efficacy and safety profiles. These studies aim to identify compounds with selective activity against targeted receptors or pathogens, potentially leading to the development of new therapeutic agents with specific applications (Fouda et al., 2020).

Structural Analysis and Optimization

  • Crystallographic studies have provided detailed insights into the molecular structures of related compounds, enabling a deeper understanding of the relationship between structure and activity. Such analyses are crucial for the rational design and optimization of bioactive molecules (Suchetan et al., 2016).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF4N2O5S/c23-16-4-2-13(22(25,26)27)8-18(16)29-21(30)15-9-14(3-5-17(15)24)35(31,32)28-10-12-1-6-19-20(7-12)34-11-33-19/h1-9,28H,10-11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBQWNHEZVOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

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